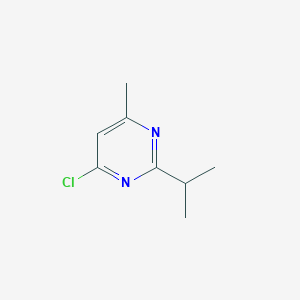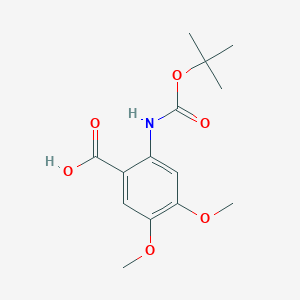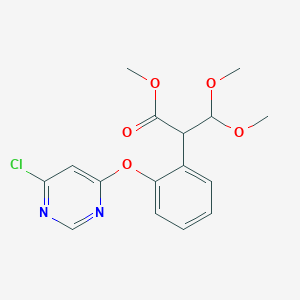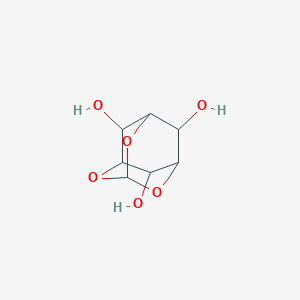
1,3,5-O-Methylidyne-myo-inositol
Vue d'ensemble
Description
1,3,5-O-Methylidyne-myo-inositol, also known as myo-Inositol monoorthoformate, is a chemical compound with the empirical formula C7H10O6 and a molecular weight of 190.15 g/mol . This compound is a derivative of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in various biological processes. This compound is known for its unique structure, which includes a methylidyne group attached to the inositol ring, making it a valuable building block for the synthesis of inositol phosphates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-O-Methylidyne-myo-inositol typically involves the reaction of myo-inositol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an orthoformate intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure the formation of the orthoformate intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound with a purity of ≥99.0% .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-O-Methylidyne-myo-inositol undergoes various chemical reactions, including:
Substitution: The methylidyne group can be substituted with other functional groups, leading to the formation of diverse inositol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include inositol phosphates, reduced inositol derivatives, and substituted inositol compounds. These products have significant biological and industrial applications .
Applications De Recherche Scientifique
1,3,5-O-Methylidyne-myo-inositol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-O-Methylidyne-myo-inositol involves its conversion into inositol phosphates, which act as signaling molecules in various cellular processes. These molecules interact with specific receptors and enzymes, modulating pathways involved in cell growth, differentiation, and metabolism . The compound’s ability to regulate these pathways makes it a valuable tool in studying and treating metabolic disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
myo-Inositol: The parent compound of 1,3,5-O-Methylidyne-myo-inositol, widely used in biological and chemical research.
Inositol Phosphates: Derivatives of inositol that play crucial roles in cellular signaling.
Inositol Hexakisphosphate: A highly phosphorylated inositol derivative with significant biological activity.
Uniqueness
This compound is unique due to its methylidyne group, which imparts distinct chemical properties and reactivity compared to other inositol derivatives. This uniqueness makes it a valuable compound for synthesizing diverse inositol-based molecules and studying their biological functions .
Propriétés
IUPAC Name |
2,4,10-trioxatricyclo[3.3.1.13,7]decane-6,8,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-1-4-2(9)6-3(10)5(1)12-7(11-4)13-6/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFNSGWGPSKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C(C3C(C1OC(O2)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361442 | |
| Record name | myo-Inositol monoorthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98510-20-4 | |
| Record name | myo-Inositol monoorthoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of the 1,3,5-O-Methylidyne-myo-inositol derivative in the study?
A1: The research highlights that the six-membered phosphorinane ring within the studied this compound derivative adopts a boat conformation rather than the more common chair conformation []. This conformational preference could influence its interactions with other molecules and its overall chemical behavior.
Q2: How does the presence of the potassium-18-crown-6 complex influence the structure?
A2: The potassium ion in the complex interacts directly with the this compound derivative. It forms coordination bonds with one phosphate oxygen, one oxygen from the myo-inositol ring, and all six oxygens of the crown ether []. This eight-coordinate potassium ion likely plays a crucial role in stabilizing the observed conformation and influencing the overall molecular geometry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




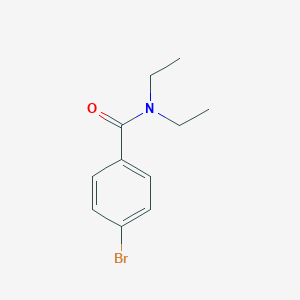


![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
![4,6-Diamino-1-(4-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46631.png)

